1-(7-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone
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Overview
Description
1-(7-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the use of a cyclization reaction where a pyrazole derivative reacts with a pyrimidine precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as a Lewis acid or a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(7-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 1-(7-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo-pyrimidine derivatives with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their role as CDK inhibitors and anticancer agents.
Uniqueness
1-(7-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone stands out due to its specific substitution pattern, which may confer unique binding properties and biological activities. Its methyl and diphenyl groups contribute to its distinct chemical behavior and potential therapeutic applications.
Properties
IUPAC Name |
1-(7-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-18(15(2)25)13-22-21-19(16-9-5-3-6-10-16)20(23-24(14)21)17-11-7-4-8-12-17/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVURWSWONVWCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C(=NN12)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201027 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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